Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-12-4-7-14(8-5-12)25(21,22)19(11-17(20)24-3)15-10-13(18)6-9-16(15)23-2/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSAGDDTZMGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS Number: 331725-42-9) is a complex organic compound notable for its potential biological activities. This compound features a chloro-methoxyphenyl group, a sulfonamide moiety, and a glycine derivative, which contribute to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClNO5S |
| Molecular Weight | 383.85 g/mol |
| Melting Point | Not specified |
| Density | Not specified |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.
The compound's mechanism of action is believed to involve the inhibition of specific enzymes and modulation of biochemical pathways. It may interact with molecular targets such as protein kinases or transcription factors, influencing cell proliferation and apoptosis.
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in leukemia cells and alter cell cycle distribution, suggesting potential therapeutic applications in cancer treatment .
Case Studies
- Leukemia Cell Studies :
- Antimicrobial Activity :
Synthesis and Production
The synthesis of this compound typically involves multi-step chemical reactions. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with N-methyl-N-[(4-methylphenyl)sulfonyl]glycine under controlled conditions. Advanced techniques such as microwave-assisted synthesis can improve yield and efficiency .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential applications in combination therapies are essential for advancing its clinical use.
Scientific Research Applications
Chemical Properties and Structure
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has the following chemical characteristics:
- Molecular Formula : C17H18ClNO5S
- Molecular Weight : 383.84 g/mol
- CAS Number : 331725-42-9
The compound features a sulfonamide moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have indicated that derivatives of sulfonamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated compounds similar to this compound for their antiproliferative activity against human ovarian and colon cancer cell lines. The results showed promising activity, with certain derivatives inducing apoptosis and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4j | MIA PaCa-2 | 1.9 | G2/M cell cycle arrest, apoptosis induction |
| Compound A | HCT-116 | TBD | TBD |
| Compound B | A2780 | TBD | TBD |
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the sulfonamide linkage and subsequent modifications to achieve the desired glycine derivative. Research has focused on optimizing these synthesis pathways to enhance yield and purity while minimizing by-products .
Biological Activities Beyond Anticancer Properties
In addition to its anticancer potential, compounds with similar structures have been investigated for various biological activities:
- Antimicrobial Effects : Some sulfonamide derivatives have shown effectiveness against bacterial infections due to their ability to inhibit bacterial growth.
- Enzyme Inhibition : Research indicates that certain derivatives can act as inhibitors for enzymes such as carbonic anhydrase and metalloproteases, which are involved in various physiological processes and disease mechanisms .
Case Study 1: Antiproliferative Activity Evaluation
A study published in Med Chem investigated a series of sulfonamide derivatives, including this compound. The researchers conducted in vitro assays to evaluate the antiproliferative effects on several cancer cell lines. The findings highlighted that specific modifications to the sulfonamide group could significantly enhance anticancer activity, suggesting a structure-activity relationship worth exploring further .
Case Study 2: Synthesis Optimization
Another research effort aimed at improving the synthetic route for this compound focused on reducing reaction times and increasing yields through microwave-assisted synthesis techniques. This approach not only streamlined the process but also resulted in higher purity levels of the final product, making it more suitable for biological testing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs differ in substituents on the phenyl rings, sulfonyl groups, or backbone modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Sulfonyl Group Variations: The target compound uses a 4-methylphenylsulfonyl group, whereas analogs may incorporate electron-withdrawing nitro groups (e.g., 4-methyl-3-nitrophenyl in ) or smaller alkylsulfonyl groups (e.g., methyl in ). These modifications influence electronic properties and lipophilicity.
Backbone Modifications :
- Replacing the glycinate backbone with tryptophan (as in ) introduces an indole ring, which may enhance π-π stacking interactions in biological systems.
The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, a feature absent in and .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, and what intermediates are critical for its preparation?
- Methodological Answer : The compound is synthesized via sulfonylation of a glycine derivative. Key intermediates include 5-chloro-2-methoxyaniline and 4-methylbenzenesulfonyl chloride. The reaction typically proceeds under basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation. Intermediate purity should be confirmed via TLC or HPLC before proceeding to esterification with methyl glycinate .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the methoxy, sulfonyl, and chloro substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). X-ray crystallography may be employed for absolute configuration determination if crystals are obtainable .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer : Begin with in vitro assays such as antimicrobial disk diffusion (against Gram-positive/negative bacteria) or enzyme inhibition studies (e.g., cyclooxygenase or carbonic anhydrase). Dose-response curves (IC₅₀ values) should be generated using standardized protocols (e.g., CLSI guidelines). Positive controls (e.g., sulfamethoxazole for antimicrobial tests) are necessary to validate assay conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) approaches, such as factorial designs, to assess variables like temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature may accelerate sulfonylation but risk decomposition. Orthogonal purification methods (e.g., column chromatography followed by recrystallization) can mitigate byproduct contamination. Kinetic studies via inline FT-IR or HPLC-MS help identify rate-limiting steps .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assay platforms?
- Methodological Answer : Cross-validate results using multiple cell lines (e.g., HeLa vs. HEK293) and orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). Consider compound stability in assay media via LC-MS stability testing. Statistical tools like Bland-Altman analysis or mixed-effects models account for inter-assay variability. Pre-treat cells with cytochrome P450 inhibitors to assess metabolite interference .
Q. How can computational methods predict environmental fate or degradation pathways of this compound?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Molecular dynamics simulations can predict hydrolysis susceptibility at the ester or sulfonamide bonds. Validate predictions with experimental hydrolysis studies under varying pH and UV exposure, followed by LC-MS/MS metabolite identification .
Methodological Notes
- Data Validation : Always use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm compound identity, especially for sulfonamide derivatives prone to polymorphism .
- Safety Protocols : Adhere to hazard codes H313 (skin contact) and H333 (inhalation risk) by using fume hoods, gloves, and closed-system purification equipment .
- Experimental Design : For bioactivity studies, randomized block designs with split-plot arrangements (e.g., varying concentrations across cell types) enhance statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
